N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

Descripción

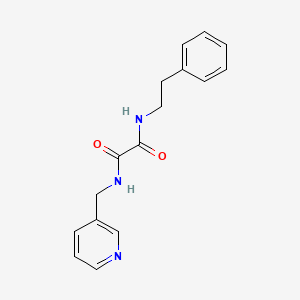

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide is a diamide derivative featuring a central ethanediamide bridge linking two distinct aromatic substituents: a 2-phenylethyl group and a pyridin-3-ylmethyl moiety.

Propiedades

IUPAC Name |

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h1-7,9,11H,8,10,12H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJLUMPQYBHPDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide is an organic compound with the molecular formula C16H17N3O2. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including its mechanisms of action, effects on biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The structure of N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide features a phenylethyl group attached to a pyridin-3-ylmethyl moiety through an ethanediamide linkage. The unique arrangement of these functional groups contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N3O2 |

| Molecular Weight | 283.33 g/mol |

| CAS Number | 14040-79-0 |

Research indicates that N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity and influencing downstream signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have explored the anticancer potential of N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide. For instance, it has been tested against various cancer cell lines, demonstrating cytotoxic effects at micromolar concentrations. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death.

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been shown to reduce neuronal cell death induced by toxic agents, suggesting a role in protecting against conditions like Alzheimer's disease.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models. This activity is particularly relevant for conditions characterized by chronic inflammation.

Case Studies

- Cytotoxicity Assay : A study conducted on human breast cancer cell lines revealed that treatment with N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide resulted in a significant reduction in cell viability, with IC50 values indicating potent activity against these cells.

- Neuroprotective Study : In a mouse model of neurodegeneration, administration of the compound led to improved cognitive function and reduced markers of neuronal damage compared to control groups.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s key structural motifs—2-phenylethyl and pyridin-3-ylmethyl —are observed in pharmacologically active molecules and polymer precursors. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison of Key Analogs

2-Phenylethyl-Containing Analogs

- Fentanyl Derivatives (e.g., para-methylfentanyl) :

These compounds share the 2-phenylethyl group linked to a piperidine core, a hallmark of opioid receptor agonists. The 2-phenylethyl moiety enhances lipid solubility, facilitating blood-brain barrier penetration and potent analgesic effects . In contrast, the target compound lacks the piperidine ring, suggesting divergent pharmacological targets. - Synthetic Relevance: The synthesis of 3-chloro-N-phenyl-phthalimide () emphasizes the importance of high-purity intermediates for polymer applications. Similarly, the ethanediamide bridge in the target compound may serve as a monomer precursor, though direct evidence is lacking.

Pyridin-3-ylmethyl-Containing Analogs

- Pyrazolopyrimidine Derivatives (e.g., 21g-I) :

The pyridin-3-ylmethyl group in 21g-I contributes to binding affinity in kinase inhibition, likely through π-π stacking or hydrogen bonding with active-site residues . The target compound’s pyridinylmethyl group may similarly enhance solubility or target engagement. - Synthetic Methods :

details the use of pyridin-3-ylmethyl groups in multi-step syntheses involving nucleophilic substitution and coupling reactions. These methods could theoretically apply to the target compound’s synthesis.

Ethanediamide Bridge vs. Other Linkers

- This may influence crystallinity in polymers or binding specificity in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.